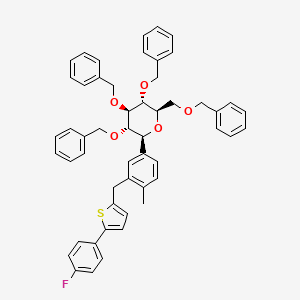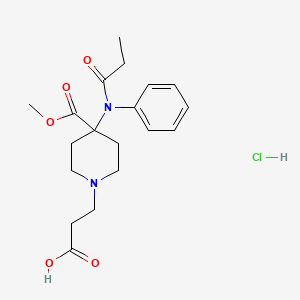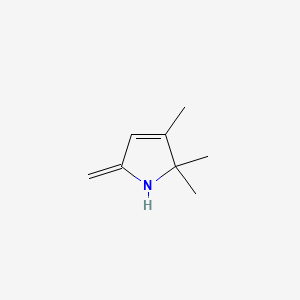
2,2,3-trimethyl-5-methylidene-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-trimethyl-5-methylidene-1H-pyrrole is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by the presence of three methyl groups and a methylidene group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethyl-5-methylidene-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3,5-trimethylpyrrole with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2,3-trimethyl-5-methylidene-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole compounds.
Substitution: The methyl and methylidene groups on the pyrrole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
科学的研究の応用
2,2,3-trimethyl-5-methylidene-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 2,2,3-trimethyl-5-methylidene-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3,5-trimethyl-1H-pyrrole: A closely related compound with similar structural features but lacking the methylidene group.
2,3-dimethyl-1H-pyrrole: Another related compound with fewer methyl groups.
5-methylidene-1H-pyrrole: A compound with a similar methylidene group but different substitution pattern on the pyrrole ring.
Uniqueness
2,2,3-trimethyl-5-methylidene-1H-pyrrole is unique due to the presence of both multiple methyl groups and a methylidene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
2,2,3-trimethyl-5-methylidene-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5,9H,2H2,1,3-4H3 |
InChIキー |
MMDYZILOZOZKLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C)NC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


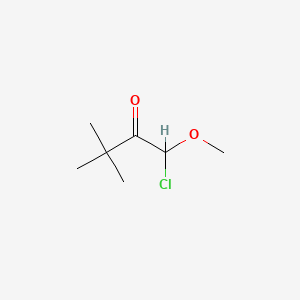
![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
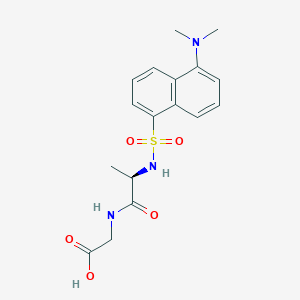
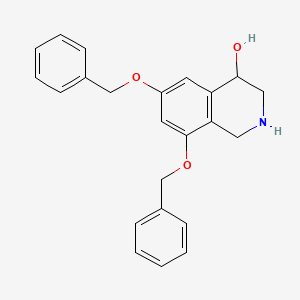
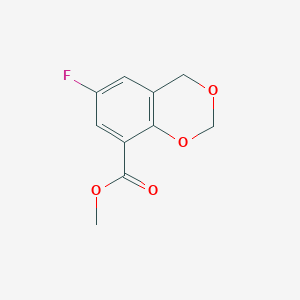
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)


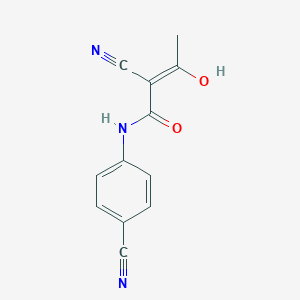
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

